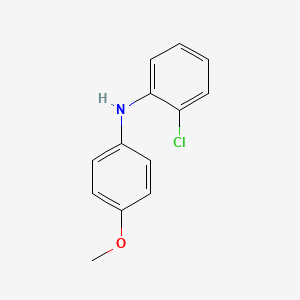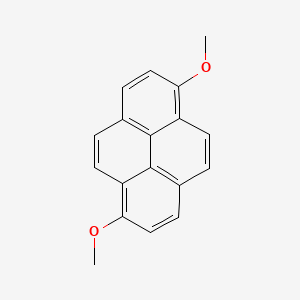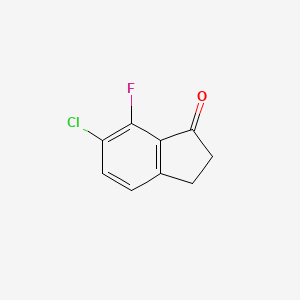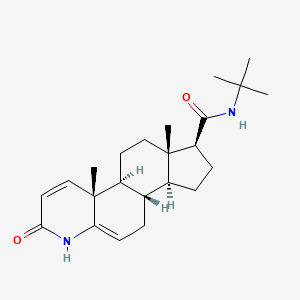
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Vue d'ensemble
Description
“1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone” is a phenolic component of olive oil . It’s also known as 3,4-Dihydroxyacetophenone .
Synthesis Analysis
The compound can be produced biocatalytically using mushroom tyrosinase . The reaction between 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-dione and various arylidenearylamines forms 3-substituted 4-hydroxy-6-phenyl-3,4-dihydro-2H-1,3-oxazines .Molecular Structure Analysis
The molecular formula of “1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone” is C8H8O3 . The average mass is 152.147 Da and the monoisotopic mass is 152.047348 Da .Chemical Reactions Analysis
The compound can be produced from 4-Ethylphenol at 1 mM, which is consumed over 12 min giving 0.23 mM 4-ethylcatechol and 0.36 mM (R/S)-1-(3,4-dihydroxyphenyl) ethanol (ee 0.5 %) .Physical And Chemical Properties Analysis
The compound is a phenolic component and is associated with the class of organic compounds known as catechols, which contain a 1,2-benzenediol moiety .Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
29477-54-1 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,9-11H,4H2 |
Clé InChI |
LNZSKFZHPHBUDI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)CO)O)O |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CO)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

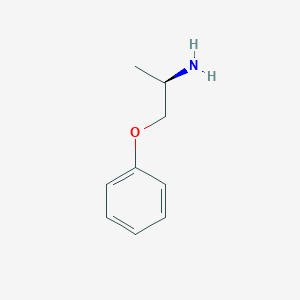
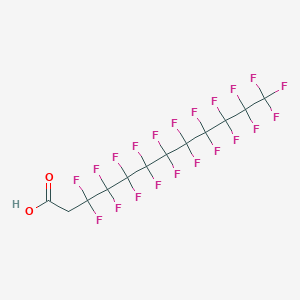
![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8270207.png)
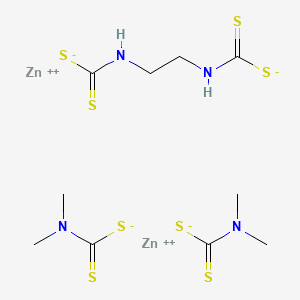



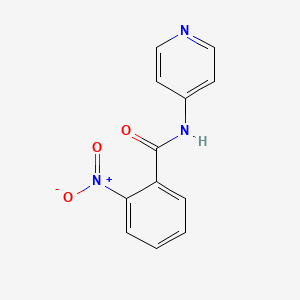
![2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B8270235.png)
